molecular formula C15H29P B12520320 DI-Tert-butyl-2-norbornylphosphine

DI-Tert-butyl-2-norbornylphosphine

Cat. No.: B12520320
M. Wt: 240.36 g/mol
InChI Key: KLQDTSDJWQAGBD-OJRHAOMCSA-N
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Description

DI-Tert-butyl-2-norbornylphosphine is a tertiary phosphine compound with the molecular formula C15H29P. It is characterized by the presence of two tert-butyl groups and a norbornyl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-Tert-butyl-2-norbornylphosphine typically involves the reaction of norbornyl halides with tert-butylphosphine under controlled conditions. One common method is the reaction of norbornyl chloride with tert-butylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: DI-Tert-butyl-2-norbornylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. For example, reaction with alkyl halides can yield alkylphosphines.

    Coordination: this compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Substitution: Alkylphosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

DI-Tert-butyl-2-norbornylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems due to its unique reactivity.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of DI-Tert-butyl-2-norbornylphosphine primarily involves its role as a ligand in coordination chemistry. The phosphorus atom donates its lone pair of electrons to form coordinate bonds with transition metals, stabilizing the metal center and facilitating catalytic reactions. The steric bulk of the tert-butyl and norbornyl groups influences the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

    Di-tert-butylphosphine: Similar in structure but lacks the norbornyl group, making it less sterically hindered.

    2-(Di-tert-butylphosphino)biphenyl: Contains a biphenyl group instead of a norbornyl group, used in different catalytic applications.

    Tris(2-methoxyphenyl)phosphine: Another tertiary phosphine with different substituents, used in coordination chemistry.

Uniqueness: DI-Tert-butyl-2-norbornylphosphine is unique due to the combination of the sterically bulky tert-butyl groups and the rigid norbornyl group. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it a valuable compound in both academic research and industrial applications.

Properties

Molecular Formula

C15H29P

Molecular Weight

240.36 g/mol

IUPAC Name

[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphane

InChI

InChI=1S/C15H29P/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11/h11-13H,7-10H2,1-6H3/t11-,12+,13?/m1/s1

InChI Key

KLQDTSDJWQAGBD-OJRHAOMCSA-N

Isomeric SMILES

CC(C)(C)P(C1C[C@@H]2CC[C@H]1C2)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1CC2CCC1C2)C(C)(C)C

Origin of Product

United States

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